molecular formula C17H18N2O3S2 B5918296 O-propan-2-yl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate

O-propan-2-yl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate

Cat. No.: B5918296
M. Wt: 362.5 g/mol
InChI Key: HESYKZWPMFSFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-propan-2-yl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate is a complex organic compound with a unique structure that includes both sulfonyl and carbamothioate groups

Preparation Methods

The synthesis of O-propan-2-yl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

O-propan-2-yl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, it may be studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it could be investigated for its potential therapeutic properties, such as its ability to inhibit specific enzymes or pathways. In industry, it may be used in the production of specialized materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of O-propan-2-yl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as the inhibition of enzyme activity or the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

O-propan-2-yl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate can be compared with other similar compounds to highlight its uniqueness Similar compounds may include other sulfonyl or carbamothioate-containing molecules

Properties

IUPAC Name

O-propan-2-yl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-13(2)22-17(23)18-16(14-9-5-3-6-10-14)19-24(20,21)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESYKZWPMFSFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=S)NC(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=S)N/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.